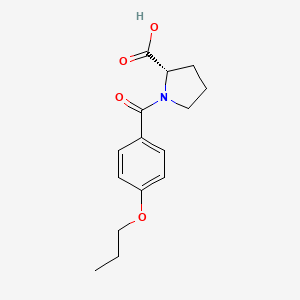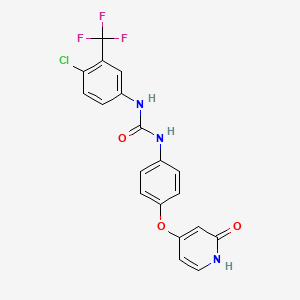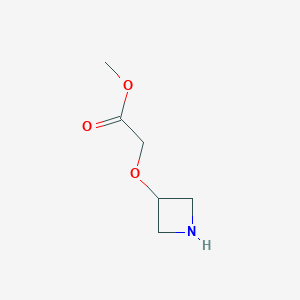
Methyl 2-(azetidin-3-yloxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(azetidin-3-yloxy)acetate is a chemical compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to an acetate group via an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(azetidin-3-yloxy)acetate typically involves the reaction of azetidine derivatives with methyl acetate. One common method is the aza-Michael addition, where an azetidine derivative reacts with an α,β-unsaturated ester in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the desired product . Another approach involves the Horner–Wadsworth–Emmons reaction, where an azetidine derivative is reacted with a phosphonate ester to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(azetidin-3-yloxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxetane derivatives, alcohols, and various substituted azetidine compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 2-(azetidin-3-yloxy)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of methyl 2-(azetidin-3-yloxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring’s strain and reactivity make it a suitable candidate for binding to biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(oxetan-3-yloxy)acetate: Similar in structure but contains an oxetane ring instead of an azetidine ring.
Methyl 2-(pyrrolidin-3-yloxy)acetate: Contains a five-membered pyrrolidine ring instead of a four-membered azetidine ring.
Uniqueness
Methyl 2-(azetidin-3-yloxy)acetate is unique due to the presence of the azetidine ring, which imparts distinct reactivity and strain characteristics compared to other heterocycles.
Propiedades
Fórmula molecular |
C6H11NO3 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
methyl 2-(azetidin-3-yloxy)acetate |
InChI |
InChI=1S/C6H11NO3/c1-9-6(8)4-10-5-2-7-3-5/h5,7H,2-4H2,1H3 |
Clave InChI |
FXTJNVFFCMPTFQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)COC1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



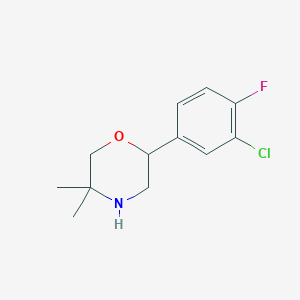

![5'-Acetamido-6H,6'H-[2,3'-bithiopyran]-4'-carboxylic acid](/img/structure/B13078728.png)

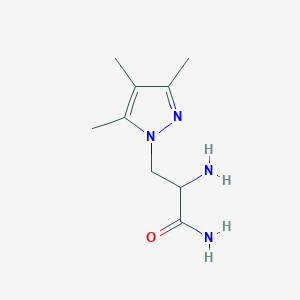

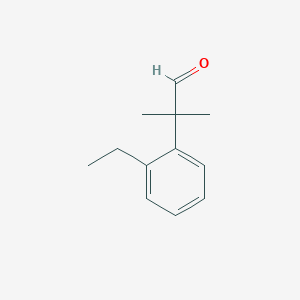
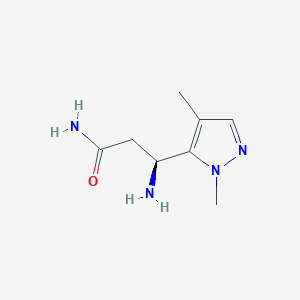
amine](/img/structure/B13078758.png)

